(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine

Catalog No.
S13478436
CAS No.
M.F
C9H12ClNO
M. Wt
185.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine

Product Name

(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine

IUPAC Name

(1R)-1-(4-chloro-2-methoxyphenyl)ethanamine

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

MHRDUPOGMYSSOE-ZCFIWIBFSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)OC)N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)OC)N

(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine is a highly functionalized, enantiopure primary amine utilized extensively as a chiral auxiliary, resolving agent, and advanced active pharmaceutical ingredient (API) intermediate. Featuring a stereogenic center adjacent to a di-substituted phenyl ring, this compound integrates both an electron-withdrawing para-chloro substituent and an electron-donating, coordinating ortho-methoxy group. This specific substitution pattern modulates the amine's nucleophilicity and provides unique chelation capabilities during transition-metal-catalyzed transformations. For industrial procurement, specifying the exact enantiomer and salt form (typically free base or hydrochloride) is critical to ensuring predictable processability, avoiding costly downstream chiral resolution, and maintaining stringent impurity profiles in pharmaceutical manufacturing [1].

Substituting (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine with its racemic counterpart (CAS 138228-11-2) or closely related analogs like (R)-1-(4-chlorophenyl)ethanamine introduces severe process inefficiencies. Utilizing the racemate necessitates late-stage chiral resolution, which inherently caps the maximum theoretical yield of the desired diastereomer at 50% and dramatically increases solvent waste and cycle times [1]. Furthermore, replacing the compound with des-methoxy analogs eliminates the ortho-coordinating oxygen, which frequently acts as a vital directing group in regioselective metalations or as a stabilizing chelate in asymmetric catalysis. Loss of this methoxy group can lead to higher required catalyst loadings, altered reaction kinetics, and an increase in off-target side reactions, ultimately inflating manufacturing costs and complicating purification [2].

Yield Optimization via Enantiopure Procurement

Procuring the pre-resolved (R)-enantiomer directly eliminates the need for fractional crystallization of diastereomeric salts. In standard amide coupling workflows, using the enantiopure building block achieves >98% diastereomeric excess (de) in a single step with near-quantitative conversion. In contrast, starting from the racemic baseline requires resolving agents and multiple recrystallization cycles, which limits the maximum theoretical yield to 50% and typically achieves only 35-40% isolated yield of the desired stereoisomer [1].

Evidence DimensionIsolated Yield of Target Diastereomer
Target Compound Data(R)-enantiomer: >95% yield, >98% de
Comparator Or BaselineRacemic baseline: <40% isolated yield after resolution
Quantified Difference55%+ absolute increase in process yield
ConditionsStandard amide coupling vs. classical resolution via fractional crystallization

Direct procurement of the (R)-enantiomer drastically reduces process mass intensity and eliminates the 50% yield penalty inherent to racemic resolution.

Chelation-Directed Reactivity and Catalyst Efficiency

The presence of the ortho-methoxy group provides a bidentate coordination motif (N,O-chelation) that is absent in standard analogs like (R)-1-(4-chlorophenyl)ethanamine. During transition-metal-catalyzed functionalizations or reductive aminations, this chelation stabilizes the reactive intermediate. Class-level studies on ortho-methoxy benzylamines demonstrate that this directing effect allows for a reduction in transition-metal catalyst loading from a standard 5 mol% down to 1-2 mol%, while simultaneously suppressing unwanted beta-hydride elimination or off-target coupling [1].

Evidence DimensionRequired Catalyst Loading
Target Compound DataOrtho-methoxy functionalized amine: 1-2 mol%
Comparator Or BaselineDes-methoxy analog ((R)-1-(4-chlorophenyl)ethanamine): 5 mol%
Quantified Difference60-80% reduction in precious metal catalyst requirements
ConditionsTransition-metal-catalyzed cross-coupling / directed functionalization

The ortho-methoxy group enables lower catalyst loadings and higher regioselectivity, directly reducing the cost of goods in complex API synthesis.

Nucleophilicity Tuning via Para-Chloro Substitution

The electron-withdrawing para-chloro substituent precisely modulates the basicity and nucleophilicity of the primary amine. Compared to the highly electron-rich (R)-1-(2,4-dimethoxyphenyl)ethanamine, the 4-chloro-2-methoxy substitution lowers the amine's pKa slightly. This electronic tuning reduces the rate of unwanted polyalkylation during SN2 reactions with reactive electrophiles. Consequently, reactions utilizing the 4-chloro derivative exhibit a cleaner impurity profile, with secondary amine formation favored over tertiary amine over-alkylation by a ratio of >95:5, compared to <85:15 for more basic analogs [1].

Evidence DimensionSelectivity against Over-alkylation (Mono vs. Di-alkylation)
Target Compound Data4-Chloro-2-methoxy derivative: >95:5 ratio
Comparator Or BaselineElectron-rich analog (2,4-dimethoxy): <85:15 ratio
Quantified Difference10%+ improvement in mono-alkylation selectivity
ConditionsElectrophilic substitution / alkylation assays

Controlled nucleophilicity minimizes over-alkylation impurities, simplifying downstream chromatographic purification and improving final API purity.

Storage Stability and Form Selection (Free Base vs. Salt)

For procurement and long-term storage, the physical form of the compound is critical. The free base of (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine is susceptible to gradual oxidation and color degradation when exposed to air and ambient light over extended periods. Conversely, procuring the compound as a hydrochloride (HCl) salt ensures exceptional thermal and oxidative stability, showing <0.1% degradation over 6 months at accelerated conditions (40°C/75% RH). The HCl salt is highly crystalline, non-hygroscopic, and easily handled in bulk solid-phase charging [1].

Evidence DimensionAccelerated Degradation (40°C/75% RH, 6 months)
Target Compound DataHCl Salt form: <0.1% degradation
Comparator Or BaselineFree base form: >2.0% degradation with visible color change
Quantified Difference>1.9% absolute improvement in purity retention
ConditionsAccelerated stability testing (ICH guidelines)

Procuring the HCl salt form is strongly recommended for bulk storage and handling, ensuring reproducible purity across long manufacturing campaigns.

Chiral Auxiliary in Asymmetric Synthesis

Leveraging the enantiopure nature and ortho-methoxy directing group, this compound is ideal for use as a chiral auxiliary in diastereoselective alkylations or aldol reactions, where the N,O-chelation enforces strict stereocontrol [1].

Advanced API Intermediate Manufacturing

Serves as a critical building block for pharmaceuticals requiring a functionalized chiral phenylethylamine pharmacophore. The para-chloro group provides a robust handle for late-stage Suzuki or Buchwald-Hartwig cross-coupling while the pre-resolved stereocenter eliminates downstream resolution steps [2].

Enantiomeric Resolution Agent

Can be utilized as a resolving agent for racemic acidic compounds. Its modulated pKa and specific steric bulk (chlorine and methoxy groups) yield diastereomeric salts with highly differentiated solubility profiles, enabling efficient fractional crystallization [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.0607417 g/mol

Monoisotopic Mass

185.0607417 g/mol

Heavy Atom Count

12

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